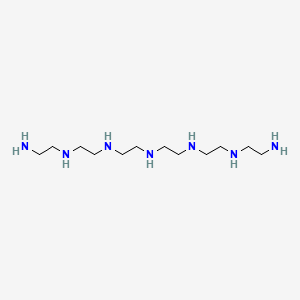
2-Amino-5-fluoroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H5FN2O and a molecular weight of 140.12 g/mol . It is characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and an aldehyde group on the isonicotinic acid ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoroisonicotinaldehyde typically involves the fluorination of isonicotinic acid derivatives. One common method includes the reaction of 4-fluoroaniline with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide. This intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone, which is then oxidized under alkaline conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 2-Amino-5-fluoroisonicotinic acid.
Reduction: 2-Amino-5-fluoroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-fluoroisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with nucleic acids, proteins, and other biomolecules, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
2-Amino-5-fluoropyridine: Lacks the aldehyde group and has a simpler structure.
2-Amino-5-fluoroisonicotinic acid: The oxidized form of 2-Amino-5-fluoroisonicotinaldehyde.
Uniqueness
This compound is unique due to the presence of both an amino group and an aldehyde group on the isonicotinic acid ring, along with a fluorine atom. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
1260665-18-6 |
|---|---|
Molecular Formula |
C6H5FN2O |
Molecular Weight |
140.11 g/mol |
IUPAC Name |
2-amino-5-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-3H,(H2,8,9) |
InChI Key |
XFZFLDPHPVFPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)










